2-(2-Fluorophenyl)-3-oxobutanenitrile
Description
2-(2-Fluorophenyl)-3-oxobutanenitrile is a fluorinated organic compound with the molecular formula C₁₀H₈FNO and a molecular weight of 193.18 g/mol. Its structure consists of a butanenitrile backbone (four-carbon chain with a nitrile group at position 1), a ketone group at position 3, and a 2-fluorophenyl substituent at position 2. The fluorine atom at the ortho position on the aromatic ring introduces steric and electronic effects that distinguish it from para-substituted analogs.
Properties
IUPAC Name |
2-(2-fluorophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7(13)9(6-12)8-4-2-3-5-10(8)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRZXBJBTQMMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40917663 | |
| Record name | 2-(2-Fluorophenyl)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40917663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93839-19-1 | |
| Record name | α-Acetyl-2-fluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93839-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluorophenyl)-3-oxobutyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Fluorophenyl)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40917663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluorophenyl)-3-oxobutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(2-FLUOROPHENYL)-3-OXOBUTYRONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCG8MG34XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-oxobutanenitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Fluorophenyl)-3-oxobutanoic acid.
Reduction: Formation of 2-(2-Fluorophenyl)-3-aminobutanenitrile.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-3-oxobutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physical Properties
The table below summarizes key structural and physical data for 2-(2-fluorophenyl)-3-oxobutanenitrile and its analogs:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | 2-fluorophenyl | C₁₀H₈FNO | 193.18 | - | Ortho-fluorine; steric hindrance |
| 2-(4-Fluorophenyl)-3-oxobutanenitrile | 4-fluorophenyl | C₁₀H₈FNO | 193.18 | - | Para-fluorine; electronic withdrawal |
| 2-(4-Chlorophenyl)-3-oxobutanenitrile | 4-chlorophenyl | C₁₀H₈ClNO | 193.63 | 5219-07-8 | Stronger electron withdrawal (Cl) |
| 2-(3-Methylphenyl)-3-oxobutanenitrile | 3-methylphenyl | C₁₁H₁₁NO | 173.21 | 38377-59-2 | Electron-donating methyl group |
| 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | 4-fluorophenyl + trifluoro | C₁₀H₅F₄NO | 231.15 | 3108-23-4 | Enhanced lipophilicity (3F) |
Key Observations:
Para-substituted derivatives (e.g., 4-fluoro, 4-chloro) benefit from symmetric electronic effects, favoring resonance stabilization of the ketone group .
Substituent Electronic Effects: Fluorine (electron-withdrawing) increases the electrophilicity of the ketone, enhancing reactivity toward nucleophiles. Chlorine (stronger electron withdrawal than fluorine) further polarizes the carbonyl group, possibly accelerating reactions like enolate formation .
Molecular Weight and Lipophilicity: The trifluoro derivative (C₁₀H₅F₄NO) has the highest molecular weight (231.15 g/mol) and lipophilicity due to three additional fluorine atoms, which may improve membrane permeability in biological applications .
Biological Activity
2-(2-Fluorophenyl)-3-oxobutanenitrile (CAS No. 93839-19-1) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group attached to a ketone and nitrile functional groups, which are critical for its biological activity. The molecular formula is .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| HeLa (Cervical) | 12.3 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 18.7 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : It inhibits cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
- Antimicrobial Mechanism : It disrupts the integrity of bacterial membranes, thereby exhibiting bactericidal effects.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Utilizing fluorinated phenyl ketones with appropriate nitriles.
- Multi-component Reactions : Combining aldehydes, fluorinated compounds, and nitriles in the presence of a base.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The study highlighted its selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Case Study 2: Antimicrobial Activity
A clinical trial assessed the antimicrobial properties of the compound against resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting its potential as an alternative treatment for antibiotic-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
